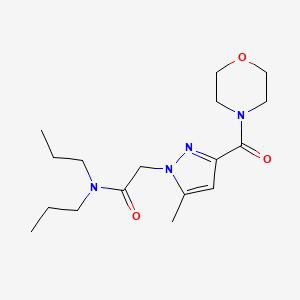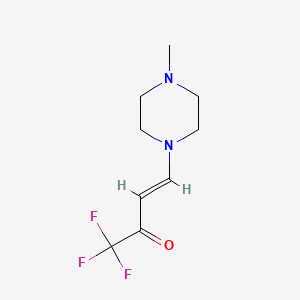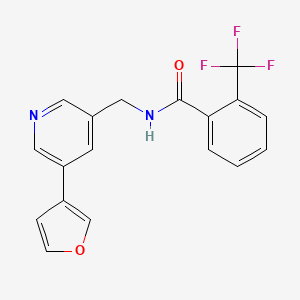
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide group with a trifluoromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-3-yl)pyridin-3-ylmethanamine and 2-(trifluoromethyl)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.
-
Preparation of 5-(furan-3-yl)pyridin-3-ylmethanamine
- Reacting furan-3-carbaldehyde with 3-aminopyridine in the presence of a reducing agent like sodium borohydride.
- Purification of the resulting amine through recrystallization or column chromatography.
-
Preparation of 2-(trifluoromethyl)benzoyl chloride
- Reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.
- Distillation to obtain the pure acyl chloride.
-
Coupling Reaction
- Combining 5-(furan-3-yl)pyridin-3-ylmethanamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
-
Oxidation
- The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The nitro group (if present) on the pyridine ring can be reduced to an amine.
- Typical reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
-
Substitution
- The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
- Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted benzamide derivatives.
科学研究应用
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structural features.
- Investigation of its biological activity against various targets such as enzymes and receptors.
-
Materials Science
- Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
- Exploration of its properties in the context of organic photovoltaic cells.
-
Chemical Biology
- Employed as a probe to study biological pathways and molecular interactions.
- Used in the synthesis of labeled compounds for imaging and diagnostic purposes.
-
Industrial Applications
- Potential use as a catalyst or catalyst precursor in organic synthesis.
- Investigation of its properties as a stabilizer or additive in polymer chemistry.
作用机制
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking and hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and metabolic stability.
相似化合物的比较
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-chlorobenzamide: Contains a chloro group instead of a trifluoromethyl group.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-nitrobenzamide: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNAJSDMDTFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2510193.png)
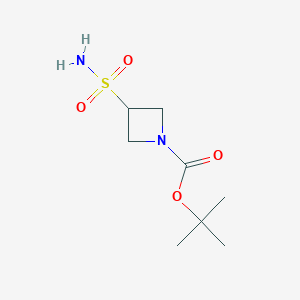
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)
![3-(4-Methoxyphenyl)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2510199.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)
![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)
![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
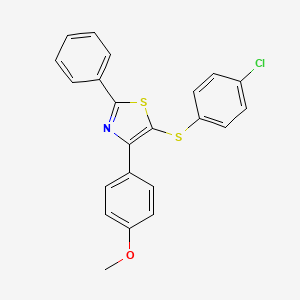
![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
